molecular formula C22H17AlO13 B1143439 C.I. Natural Red 4:1 CAS No. 1328-60-5

C.I. Natural Red 4:1

Cat. No. B1143439
CAS RN: 1328-60-5
M. Wt: 516.347
InChI Key: SHJRELLQRVIXBR-FJASXRKZSA-K
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Description

C.I. Natural Red 4:1, also known as carmine or cochineal, has been investigated for its adsorption properties onto marine demosponge spongin skeletons, revealing its potential for bioactive applications and drug delivery systems (Norman et al., 2014).

Synthesis Analysis

The first total synthesis of carthamin, a historic natural red pigment, has been achieved, confirming its proposed structure (Azami et al., 2019).

Molecular Structure Analysis

The molecular structure of several pigments, including C.I. Pigment Red 6 and others, has been determined using X-ray diffraction techniques, revealing details about the crystal structure and intermolecular interactions (Whitaker).

Chemical Reactions and Properties

Studies on the adsorption kinetics and interactions between carmine and spongin demonstrate hydrogen bonding and electrostatic effects as dominant interactions (Norman et al., 2014). Additionally, the synthesis of cationic N-heterocycles highlights the role of these compounds in various natural and pharmaceutical syntheses, indicating the chemical versatility of related red pigments (Gandeepan & Cheng, 2016).

Physical Properties Analysis

Investigations into the adsorption process of carmine onto marine sponge skeletons provide insights into the physical properties of the dye-biopolymer hybrid material, including its adsorption kinetics and the effects of pH and initial concentration on the adsorption process (Norman et al., 2014).

Scientific Research Applications

  • Adsorption onto Marine Sponge Spongin : Carmine has been successfully adsorbed onto the spongin-based fibrous skeleton of the marine demosponge Hippospongia communis. This process was analyzed for its kinetics and the interactions between the dye and spongin. The resulting hybrid material shows potential for bioactive applications and drug delivery systems (Norman et al., 2014).

  • Food and Cosmetic Industry : Carmine is widely used as a natural red dye in food products like candy, dairy products, and beverages, and in cosmetics like eye shadow. A study explored the impact of additives like aspartame and citric acid on carminic acid's spectroscopic characteristics, confirming its stability and effectiveness as a food dye (Rakić et al., 2018).

  • Photolytic Decoloration Study : The decoloration of carmine through photolytic means in the presence of H2O2 was optimized using response surface methodology. This study contributes to understanding the degradation process of carmine in environmental applications (Körbahti & Rauf, 2009).

  • Natural Sediment Adsorption Behavior : Research on the adsorption behavior of various dyes, including C.I. Natural Red 4, on natural sediment provided insights into the interactions influenced by solution pH, ion strength, and other factors. This research is significant for understanding environmental impacts and treatment processes (Liu et al., 2001).

Safety And Hazards

The safety data sheet for C.I. Natural Red 4:1 suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

C.I. Natural Red 4:1 was adsorbed onto the surface of spongin-based fibrous skeleton of Hippospongia communis marine demosponge for the first time . The results presented confirm the effectiveness of the proposed method for developing a novel dye/biopolymer hybrid material . This novel hybrid material is potentially attractive for bioactive applications and drug delivery systems .

properties

IUPAC Name

aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13.Al/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+3/p-3/t7-,14-,19+,20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJRELLQRVIXBR-FJASXRKZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17AlO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Natural Red 4:1

CAS RN

1328-60-5
Record name C.I. Natural Red 4:1
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carmine lake
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
T Coultate, RS Blackburn - Coloration Technology, 2018 - Wiley Online Library
… in food is as either aluminium or calcium lakes, with colours ranging from magenta red to purple 40, the most famous being the bright red aluminium lake carmine (CI Natural Red 4:1; 32…
Number of citations: 92 onlinelibrary.wiley.com
JP Brown, RJ Brown - Mutation Research/Genetic Toxicology, 1976 - Elsevier
Ninety 9,10-anthraquinone (AQ) derivatives and related anthracene derivatives were screened for mutagenicity with five Salmonella typhimurium tester strains with and without …
Number of citations: 250 www.sciencedirect.com

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